Technical Whitepaper: Chemical Properties and Synthetic Applications of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole
Technical Whitepaper: Chemical Properties and Synthetic Applications of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole
Executive Summary
In the landscape of modern medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets. Among its functionalized derivatives, 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole (CAS: 40703-40-0) stands out as a highly versatile, tri-functional building block[1]. As a Senior Application Scientist, I have utilized this compound extensively in the design of targeted therapeutics, particularly in oncology and antimicrobial development.
The strategic placement of a highly electronegative fluorine atom adjacent to a strongly electron-withdrawing nitro group creates a uniquely activated system. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this critical intermediate, providing drug development professionals with a definitive guide to its application[2].
Physicochemical Profile
Understanding the baseline quantitative metrics of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is critical for stoichiometric precision and downstream analytical validation. The data below synthesizes its core physical and structural properties[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole |
| CAS Number | 40703-40-0 |
| Linear Formula | C₈H₅FN₂O₃ |
| Molecular Weight | 196.14 g/mol |
| InChI Key | PXORJXRXQSDPHW-UHFFFAOYSA-N |
| Physical Form | Solid (Powder/Crystal) |
| Purity Standard | ≥ 95% (Commercial grade) |
Mechanistic Reactivity Profile
The synthetic utility of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is governed by the electronic interplay of its substituents. Rather than a static core, it should be viewed as a dynamic hub with three distinct vectors for functionalization:
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C-5 Fluorine (Nucleophilic Aromatic Substitution - SₙAr): The C-5 position is profoundly electron-deficient. The adjacent C-6 nitro group exerts a strong inductive (-I) and resonance (-M) withdrawing effect. When attacked by a nucleophile (such as a secondary amine like piperazine), the resulting anionic Meisenheimer complex is stabilized by the nitro group. Fluorine, despite being a poor leaving group in aliphatic systems, is the optimal leaving group in SₙAr reactions due to its high electronegativity, which maximizes the initial polarization of the C-F bond[2].
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C-6 Nitro Group (Reduction): Post-SₙAr, the nitro group can be catalytically reduced (e.g., Pd/C, H₂) to an aniline derivative, opening the door for amide couplings or urea formations.
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C-2 Methyl Group (Condensation): The protons on the C-2 methyl group are weakly acidic due to the electron-withdrawing nature of the oxazole ring. Under basic conditions, they can undergo Knoevenagel-type condensations with aromatic aldehydes to yield styryl-benzoxazole derivatives.
Reactivity map of 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole highlighting primary synthetic nodes.
Key Experimental Workflow: SₙAr with Aryl Piperazines
The incorporation of piperazine moieties is a proven strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of anticancer leads[2]. The following protocol details the displacement of the C-5 fluorine with an aryl piperazine.
Causality in Protocol Design:
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Solvent Choice (Toluene/Chlorobenzene): SₙAr reactions require significant thermal energy to overcome the activation barrier of disrupting aromaticity during Meisenheimer complex formation. High-boiling, non-polar aprotic solvents like toluene prevent unwanted solvolysis side-reactions that occur in protic solvents.
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Base Selection: An organic base (e.g., triethylamine or excess piperazine) is required to scavenge the generated HF, preventing the protonation of the nucleophile which would prematurely halt the reaction.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole (1.0 equivalent) in anhydrous toluene (0.2 M concentration).
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Nucleophile Addition: Add the desired aryl piperazine (1.2 equivalents) followed by triethylamine (1.5 equivalents). Note: If the aryl piperazine is highly sterically hindered, chlorobenzene may be substituted to achieve higher reflux temperatures.
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Thermal Activation: Heat the reaction mixture to reflux (110°C) under an inert nitrogen atmosphere.
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Self-Validating Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the high-R_f starting material spot is entirely consumed, replaced by a lower-R_f spot (due to the polar piperazine moiety). This typically takes 12–18 hours.
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
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Self-Validating Checkpoint 2 (NMR Confirmation): Analyze the purified product via ¹H-NMR and ¹³C-NMR. Crucial diagnostic metric: In the starting material, the H-4 proton is highly deshielded and shows a large ortho coupling with the adjacent fluorine ( JH−F=11.2–12.0 Hz), while H-7 shows a meta coupling ( JH−F=5.0–8.0 Hz)[2]. Successful displacement of the fluorine atom is definitively confirmed by the disappearance of these specific C-F spin-spin splitting patterns in the aromatic region, alongside the emergence of broad piperazinyl singlets around δ 3.10–3.36 ppm.
Self-validating experimental workflow for SₙAr derivatization with aryl piperazines.
Safety, Handling, and Storage
Maintaining scientific integrity requires strict adherence to safety protocols. 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole is biologically active and must be handled within a certified fume hood[1].
Table 2: GHS Safety and Handling Parameters
| Category | Specification / Code |
| Signal Word | Warning (GHS07 - Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/clothing/eye & face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated area. Store sealed at room temperature. |
References
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Sigma-Aldrich / MilliporeSigma. "5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole Product Specification and Safety Data." Sigma-Aldrich Catalog. 1
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National Institutes of Health (PMC). "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." PMC3820258. 2
